molecular formula C8H7N3OS B067979 5-Amino-1,3-benzothiazole-6-carboxamide CAS No. 171179-73-0

5-Amino-1,3-benzothiazole-6-carboxamide

Cat. No. B067979
M. Wt: 193.23 g/mol
InChI Key: REYLWTJXMPVPJM-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

A solution of 5-nitrobenzothiazole-6-carboxamide (0.30 g, 1.34 mmol) in MeOH/EtOAc (1:1, 25 mL) is hydrogenated over 5% Pd/C at 60 psi for 1 h to give 5-aminobenzothiazole-6-carboxamide. This is immediately dissolved in triethyl orthoformate (30 mL) and the mixture is heated under gentle reflux for 18 h. An equal volume of petroleum ether is added to the cooled solution, precipitating thiazolo[5,4-g]quinazol-4(3H)-one (0.17 g, 57%) as a tan powder. 1H NMR (DMSO) δ12.30 (1H, brs), 9.67 (1H, s). 9.00 (1H, s), 8.31 (1H, s), 8.14 (1H, s).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([C:13]([NH2:15])=[O:14])=[CH:6][C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH:12]=1)([O-])=O>CO.CCOC(C)=O.[Pd]>[NH2:1][C:4]1[C:5]([C:13]([NH2:15])=[O:14])=[CH:6][C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC2=C(N=CS2)C1)C(=O)N
Name
MeOH EtOAc
Quantity
25 mL
Type
solvent
Smiles
CO.CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC2=C(N=CS2)C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.